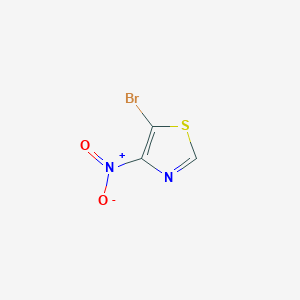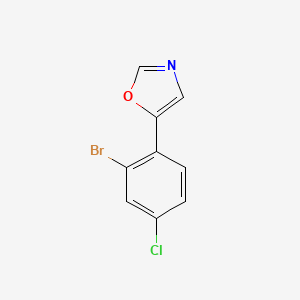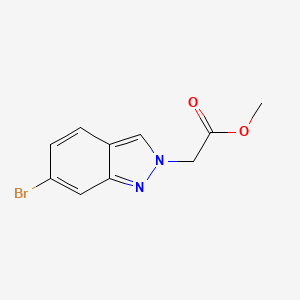
5-Bromo-4-nitrothiazole, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-nitrothiazole is a chemical compound with the molecular formula C3HBrN2O2S . It is a derivative of thiazole, a five-membered heterocyclic compound .
Synthesis Analysis
The synthesis of compounds containing the 5-nitrothiazole moiety, such as 5-Bromo-4-nitrothiazole, has been achieved through known chemical routes . The structures of these compounds were confirmed by spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-nitrothiazole consists of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The molecule also contains a bromine atom and a nitro group attached to the thiazole ring .Chemical Reactions Analysis
Compounds containing the 5-nitrothiazole moiety, such as 5-Bromo-4-nitrothiazole, have been involved in various chemical reactions . These reactions include the diazo-coupling method in an acid condition .Physical And Chemical Properties Analysis
5-Bromo-4-nitrothiazole has a predicted boiling point of 265.7±20.0 °C and a predicted density of 2.086±0.06 g/cm3 . Its molecular weight is 209.02 .Mechanism of Action
Target of Action
5-Bromo-4-nitrothiazole is a compound that has been synthesized as a potential antiparasitic agent . The primary targets of this compound are parasitic organisms such as Giardia lamblia, a flagellated protozoan parasite that causes an intestinal infection .
Mode of Action
It is known that nitrothiazole compounds, in general, can be reductively activated in hypoxic cells, and then undergo redox recycling or decompose to toxic products . This process can lead to the death of the parasitic organisms, thereby exhibiting its antiparasitic activity .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-4-nitrothiazole are likely related to its antiparasitic activity. The compound may interfere with the normal functioning of the parasite’s cellular processes, leading to its death . .
Result of Action
The result of the action of 5-Bromo-4-nitrothiazole is the death of the targeted parasitic organisms. In vitro studies have shown that compounds containing the 5-nitrothiazole moiety exhibit remarkable antigiardial activity . This leads to the alleviation of the symptoms caused by the parasitic infection.
Safety and Hazards
Future Directions
The synthesis of novel compounds containing the 5-nitrothiazole moiety, such as 5-Bromo-4-nitrothiazole, and their potential applications in the pharmaceutical sector are areas of ongoing research . These compounds have shown potential as antiparasitic agents , and efforts are being made to discover more potent synthetic methodologies for azo dye derivatives .
properties
IUPAC Name |
5-bromo-4-nitro-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrN2O2S/c4-2-3(6(7)8)5-1-9-2/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWPCQORVLFXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-nitrothiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6315131.png)
![4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline](/img/structure/B6315135.png)

![3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B6315142.png)
![Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH](/img/structure/B6315159.png)

![3-[(2S)-6-[(E)-2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B6315184.png)




